(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride
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Overview
Description
(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring attached to a pyridine moiety, which is further substituted with a chlorine atom and a methyl group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative. The reaction conditions often include the use of a strong base and a halogenating agent to introduce the chlorine atom. The stereochemistry of the compound is controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce other functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions may result in the formation of new amine or thiol derivatives.
Scientific Research Applications
(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine: The parent compound without the dihydrochloride form.
(1R,2S)-2-(2-Bromo-6-methylpyridin-3-yl)cyclopropan-1-amine: A similar compound with a bromine atom instead of chlorine.
(1R,2S)-2-(2-Chloro-6-ethylpyridin-3-yl)cyclopropan-1-amine: A compound with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride lies in its specific stereochemistry and the presence of the dihydrochloride form, which may influence its solubility, stability, and biological activity compared to similar compounds.
Properties
IUPAC Name |
(1R,2S)-2-(2-chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.2ClH/c1-5-2-3-6(9(10)12-5)7-4-8(7)11;;/h2-3,7-8H,4,11H2,1H3;2*1H/t7-,8+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDIOTQNUQGABK-OXOJUWDDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2CC2N)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(C=C1)[C@@H]2C[C@H]2N)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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